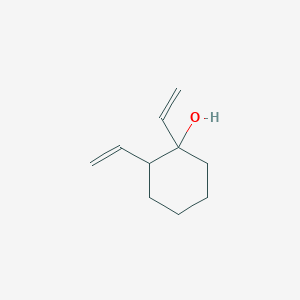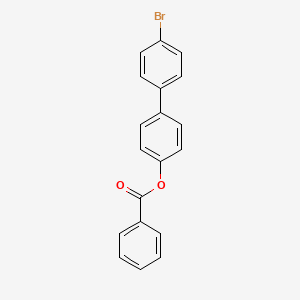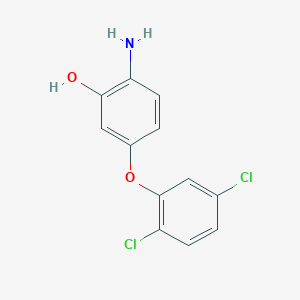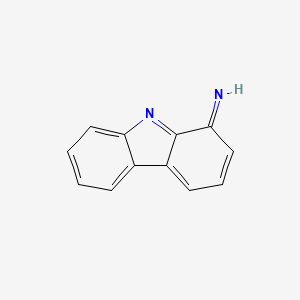
1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dimethylamino group, a methyl group, and a phosphol-1-one ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of dimethylamine with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of dimethylamine and a methylphosphonic dichloride precursor. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as distillation or crystallization, are employed to isolate the compound from any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions, often in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted phosphol-1-one derivatives.
Aplicaciones Científicas De Investigación
1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules. The phosphol-1-one ring structure may also play a role in the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A primary amine with a simpler structure and different reactivity.
Dimethylamine: A secondary amine with similar dimethylamino functionality but lacking the phosphol-1-one ring.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to the presence of both the dimethylamino group and the phosphol-1-one ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
92063-25-7 |
|---|---|
Fórmula molecular |
C7H14NOP |
Peso molecular |
159.17 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-1-oxo-2,5-dihydro-1λ5-phosphol-1-amine |
InChI |
InChI=1S/C7H14NOP/c1-7-4-5-10(9,6-7)8(2)3/h4H,5-6H2,1-3H3 |
Clave InChI |
BOVXXZKGQCLBDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCP(=O)(C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)

![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)
![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)

![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
![Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-](/img/structure/B14364481.png)



![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)


